molecular formula C9H18ClNO2 B3386753 2-Piperidineacetic acid ethyl ester hydrochloride CAS No. 7511-13-9

2-Piperidineacetic acid ethyl ester hydrochloride

Cat. No. B3386753
CAS RN: 7511-13-9
M. Wt: 207.7 g/mol
InChI Key: NJAQUEGJJWIOFH-UHFFFAOYSA-N
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Description

2-Piperidineacetic acid ethyl ester hydrochloride is a chemical compound with the CAS Number: 7511-13-9 . It has a molecular weight of 207.7 and its IUPAC name is ethyl 2-piperidinylacetate hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Piperidineacetic acid ethyl ester hydrochloride is 1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While the specific chemical reactions involving 2-Piperidineacetic acid ethyl ester hydrochloride are not detailed in the search results, it’s known that esters, a group to which this compound belongs, typically undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

2-Piperidineacetic acid ethyl ester hydrochloride is a solid compound . Its molecular formula is C9H18ClNO2 .

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, “2-Piperidineacetic acid ethyl ester hydrochloride” could potentially be used in the design of new drugs.

Synthesis of Piperidine Derivatives

This compound could be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

Piperidine derivatives have been found to have numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis . “2-Piperidineacetic acid ethyl ester hydrochloride” could potentially share these benefits.

Enantiopure Piperidine Based β-Amino Esters

This compound has been used as a reactant for the synthesis of enantiopure piperidine based β-amino esters via a chemoenzymatic approach .

Alkaloid Synthesis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . “2-Piperidineacetic acid ethyl ester hydrochloride” could potentially be used in the synthesis of alkaloids.

Biological Evaluation of Potential Drugs

The compound could be used in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Future Directions

Piperidine derivatives, including 2-Piperidineacetic acid ethyl ester hydrochloride, are of significant interest in the field of drug design . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

properties

IUPAC Name

ethyl 2-piperidin-2-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAQUEGJJWIOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidineacetic acid ethyl ester hydrochloride

CAS RN

7511-13-9
Record name NSC405969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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